1H-benzimidazole;phosphoric acid
Description
Significance of Benzimidazole (B57391) Derivatives in Organic Synthesis and Materials Science
Benzimidazole, a bicyclic heterocyclic aromatic compound, is a versatile building block in organic chemistry. rsc.org Its derivatives are synthesized through various methods, most commonly via the condensation of o-phenylenediamine (B120857) with carboxylic acids or aldehydes. enpress-publisher.commdpi.com This structural motif is a key component in numerous pharmacologically active compounds, including antimicrobial, anthelmintic, antiviral, and anticancer agents. rsc.orgrsc.org Beyond medicinal chemistry, benzimidazoles are utilized in agriculture, electronics, and polymer chemistry. nih.gov Their ability to act as ligands for metal complexes has also led to their use as catalysts in various organic transformations. enpress-publisher.com In materials science, the incorporation of benzimidazole moieties into polymers, such as poly(benzimidazole) (PBI), imparts high thermal stability and unique proton-conducting properties, particularly when doped with acids like phosphoric acid. 20.210.105researchgate.net
Role of Phosphoric Acid in Chemical Transformations and Functional Materials
Phosphoric acid (H₃PO₄) is a weak inorganic acid that plays a crucial role as a catalyst in a multitude of chemical reactions. enzymecode.combyjus.com Its catalytic activity stems from its ability to donate protons, thereby activating functional groups and stabilizing transition states in reactions such as esterification, dehydration, and alkylation. enzymecode.com In organic synthesis, phosphoric acid has been successfully employed as a homogeneous catalyst for the efficient and environmentally friendly synthesis of benzimidazole derivatives. nih.govresearchgate.netrsc.org Furthermore, phosphoric acid is a key component in the creation of functional materials. For instance, it is used in the production of phosphate (B84403) fertilizers and as an activating agent in the carbonization of organic materials. acs.orgessentialchemicalindustry.org Its ability to form extended hydrogen-bonded networks is central to the proton conductivity of materials like PBI/H₃PO₄ membranes. rsc.org
Overview of 1H-Benzimidazole;Phosphoric Acid Interactions and Adducts
The interaction between 1H-benzimidazole and phosphoric acid is primarily an acid-base reaction, where the basic nitrogen atoms of the imidazole (B134444) ring act as proton acceptors for the acidic protons of phosphoric acid. rsc.org This protonation leads to the formation of benzimidazolium phosphate salts. In the solid state, these adducts are characterized by extensive hydrogen-bonding networks between the benzimidazolium cations and the phosphate anions. These interactions significantly influence the crystal packing and physical properties of the resulting materials. nih.gov
In the context of poly(benzimidazole) (PBI), doping with phosphoric acid results in the protonation of the imidazole rings within the polymer backbone. researchgate.net The excess phosphoric acid molecules then form a continuous hydrogen-bonded network, which serves as a medium for proton transport. rsc.org The level of phosphoric acid doping is a critical factor determining the proton conductivity of these membranes, with higher doping levels generally leading to increased conductivity. 20.210.105researchgate.net
Scope and Research Trajectory of 1H-Benzimidazole;Phosphoric Acid Investigations
Research into 1H-benzimidazole;phosphoric acid systems is multifaceted and continues to expand. Key areas of investigation include:
Synthesis and Catalysis: Developing more efficient and greener synthetic routes for benzimidazole derivatives using phosphoric acid as a catalyst. nih.govrsc.orgrsc.org This includes exploring the use of fluorinated phosphoric acid and optimizing reaction conditions for higher yields and shorter reaction times. tandfonline.comresearchgate.net
Proton-Conducting Membranes: Enhancing the proton conductivity and stability of PBI/H₃PO₄ membranes for high-temperature proton-exchange membrane fuel cells (PEMFCs). 20.210.105 Research focuses on controlling the nanostructure of these materials and understanding the fundamental mechanisms of proton transport. 20.210.105rsc.orgnih.gov
Crystal Engineering: Studying the crystal structures of 1H-benzimidazole;phosphoric acid adducts to understand the nature of their intermolecular interactions and to design new materials with specific properties. nih.govnih.govresearchgate.net
Corrosion Inhibition: Investigating the potential of benzimidazole derivatives in phosphoric acid solutions to act as corrosion inhibitors for various metals. researchgate.net
The trajectory of this research points towards the development of advanced materials with tailored properties for applications in energy, electronics, and catalysis.
Detailed Research Findings
Recent studies have provided significant insights into the synthesis and properties of 1H-benzimidazole;phosphoric acid systems.
A green and efficient method for synthesizing 1,2-disubstituted benzimidazoles using phosphoric acid as a homogeneous catalyst has been reported. nih.govresearchgate.netrsc.org The reaction of o-phenylenediamine with various aromatic aldehydes in the presence of a catalytic amount of phosphoric acid in methanol (B129727) at 50°C afforded the desired products in excellent yields (61-89%) and with short reaction times (13-30 minutes). researchgate.netrsc.org
Table 1: Synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid nih.gov
| Entry | Aromatic Aldehyde | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | 1-Benzyl-2-phenyl-1H-benzo[d]imidazole | 15 | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 13 | 89 |
| 3 | 4-Methylbenzaldehyde | 1-(4-Methylbenzyl)-2-(p-tolyl)-1H-benzo[d]imidazole | 20 | 82 |
| 4 | 4-Methoxybenzaldehyde | 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 25 | 78 |
| 5 | 4-Nitrobenzaldehyde | 1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole | 30 | 75 |
In the field of materials science, the focus has been on poly(benzimidazole) (PBI) membranes doped with phosphoric acid for use in high-temperature PEMFCs. Research has shown that the proton conductivity of these membranes is highly dependent on the phosphoric acid doping level. 20.210.105researchgate.net For instance, a PBI membrane with a phosphoric acid doping level of 5.6 moles per repeating unit of PBI exhibited a conductivity of 6.8 × 10⁻² S cm⁻¹ at 200°C. researchgate.net Nanostructuring the PBI material has been shown to significantly enhance proton conductivity, with mesoporous PBI/PA systems exhibiting conductivity one to two orders of magnitude higher than their nonporous counterparts. 20.210.105
Table 2: Proton Conductivity of PBI/Phosphoric Acid Systems 20.210.105
| Material | PA Content (wt%) | Conductivity (S cm⁻¹) at 180°C |
|---|---|---|
| PBI/PA-66 (nonporous) | 66 | ~10⁻⁴ |
| mp-PBI/PA-66 (mesoporous) | 66 | 5.9 × 10⁻³ |
| mp-PBI/PA-40 (mesoporous) | 40 | 0.4 × 10⁻⁴ |
Properties
CAS No. |
54234-27-4 |
|---|---|
Molecular Formula |
C7H9N2O4P |
Molecular Weight |
216.13 g/mol |
IUPAC Name |
1H-benzimidazole;phosphoric acid |
InChI |
InChI=1S/C7H6N2.H3O4P/c1-2-4-7-6(3-1)8-5-9-7;1-5(2,3)4/h1-5H,(H,8,9);(H3,1,2,3,4) |
InChI Key |
FURLICGGHHKVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1h Benzimidazole and Its Derivatives Catalyzed by Phosphoric Acid
Catalytic Approaches to Benzimidazole (B57391) Scaffold Formation
Phosphoric acid serves as an effective catalyst for the formation of the benzimidazole ring system. Its utility spans from acting as a simple acid catalyst to functioning as a powerful condensing and dehydrating agent, particularly in the form of polyphosphoric acid.
Phosphoric Acid-Catalyzed Condensation Reactions
The condensation of o-phenylenediamines with single-carbon electrophiles, such as those from aldehydes and carboxylic acids, is a fundamental and widely employed strategy for constructing the benzimidazole core. nih.govnih.gov Phosphoric acid is instrumental in catalyzing these reactions, promoting the formation of the heterocyclic ring through cyclocondensation.
The reaction between o-phenylenediamines (OPD) and aldehydes or carboxylic acids is a primary route to 2-substituted benzimidazoles. nih.govnih.gov When carboxylic acids are used, the reaction is known as the Phillips-Ladenburg synthesis, which typically requires heating in the presence of an acid catalyst. semanticscholar.orgcolab.wsadichemistry.com Phosphoric acid can effectively catalyze this condensation.
Similarly, the reaction with aldehydes, a variant of the Weidenhagen reaction, can be promoted by phosphoric acid. semanticscholar.org In a notable example, phosphoric acid was used as an efficient, eco-friendly homogeneous catalyst for the condensation of OPD with various aromatic aldehydes. researchgate.netrsc.org The reactions proceeded in methanol (B129727) under thermal conditions, producing 1,2-disubstituted benzimidazoles in high yields over short reaction times. researchgate.netrsc.org This method is applicable to aldehydes bearing both electron-donating and electron-withdrawing groups. rsc.orgnih.gov
Table 1: Phosphoric Acid-Catalyzed Synthesis of Benzimidazole Derivatives from o-Phenylenediamine (B120857) and Aldehydes rsc.orgnih.gov
| Aldehyde | Catalyst Amount (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 4-Methoxybenzaldehyde | 7 | Methanol | 50 | 15 | 85 |
| 3,4-Dimethoxybenzaldehyde | 7 | Methanol | 50 | 20 | 82 |
| 4-Chlorobenzaldehyde | 7 | Methanol | 50 | 13 | 89 |
| 4-Nitrobenzaldehyde | 7 | Methanol | 50 | 13 | 88 |
| Benzaldehyde | 7 | Methanol | 50 | 20 | 80 |
| 4-Methylbenzaldehyde | 7 | Methanol | 50 | 25 | 75 |
Orthophosphoric acid (H₃PO₄) functions as both an acid catalyst and a dehydrating medium in cyclocondensation reactions to form benzimidazoles. It facilitates the removal of water molecules, driving the equilibrium towards the formation of the cyclic product. One documented application involves the condensation of o-phenylenediamine with 4-aminobenzoic acid in o-phosphoric acid at 200°C for two hours, which resulted in a 70% yield of 4-(1H-benzimidazol-2-yl)benzenamine. semanticscholar.org Attempts to achieve certain condensations, such as with anthranilic acid, were unsuccessful in refluxing 85% orthophosphoric acid, indicating that reaction conditions are crucial. sci-hub.st However, in other cases, a mixture of polyphosphoric acid and orthophosphoric acid under microwave irradiation has been used effectively. nih.gov
Polyphosphoric acid (PPA) is a highly effective reagent for promoting condensation reactions due to its strong dehydrating properties and ability to act as a non-oxidizing acidic medium. researchgate.netresearchgate.netnih.gov It is frequently the reagent of choice for synthesizing 2-substituted benzimidazoles, especially when using aromatic carboxylic acids, a transformation that can be challenging with other methods. semanticscholar.orgsci-hub.st
The reactions in PPA are typically conducted at elevated temperatures, often around 160-250°C. sci-hub.stnih.gov For instance, the cyclocondensation of N-benzyl-2-pyrrole carboxylic acids with 4-substituted-1,2-phenylenediamines was successfully carried out using PPA as the condensing agent at 160°C to produce various 2-(N-benzylpyrrolyl)-benzimidazoles. nih.gov Another study reported refluxing a 1:1 molar ratio of o-phenylenediamine and 4-aminobenzoic acid in a mixture of PPA and xylene for six hours to yield 2-(4-aminophenyl)-1H-benzimidazole. semanticscholar.org Despite its effectiveness, high temperatures in PPA-mediated reactions can sometimes lead to the formation of by-products and lower yields.
Table 2: PPA-Mediated Synthesis of 2-(N-benzylpyrrolyl)-benzimidazoles nih.gov
| Carboxylic Acid Precursor | o-Phenylenediamine Derivative | Conditions | Yield (%) |
|---|---|---|---|
| N-benzyl-2-pyrrole carboxylic acid | 1,2-phenylenediamine | PPA/xylene, 160°C, 4-6 h | 75.4 |
| N-(4-methylbenzyl)-2-pyrrole carboxylic acid | 1,2-phenylenediamine | PPA/xylene, 160°C, 4-6 h | 72.5 |
| N-(4-chlorobenzyl)-2-pyrrole carboxylic acid | 4,5-dimethyl-1,2-phenylenediamine | PPA/xylene, 160°C, 4-6 h | 81.2 |
| N-(4-nitrobenzyl)-2-pyrrole carboxylic acid | 4-chloro-1,2-phenylenediamine | PPA/xylene, 160°C, 4-6 h | 65.8 |
Green Chemistry Principles in Phosphoric Acid-Mediated Syntheses
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazoles, aiming to develop more environmentally benign and sustainable processes. ijarsct.co.inijpdd.orgsphinxsai.com Phosphoric acid-catalyzed methods align well with these principles for several reasons.
Phosphoric acid is considered an eco-friendly, inexpensive, and non-toxic catalyst. researchgate.netrsc.org Methodologies using phosphoric acid often feature mild reaction conditions, short reaction times, high product yields, and simple workup procedures, which are all hallmarks of green chemistry. researchgate.netrsc.orgnih.gov The development of protocols that minimize waste, avoid hazardous solvents, and are energy-efficient is a key goal. ijarsct.co.inchemmethod.com The use of phosphoric acid as a homogeneous catalyst in solvents like methanol or even under solvent-free conditions contributes to a greener synthetic profile compared to traditional methods that may require harsh reagents, high temperatures, or toxic solvents. researchgate.netrsc.orgsphinxsai.com
Synthesis of 1H-Benzimidazole;Phosphoric Acid Salts (e.g., Benzimidazolium Dihydrogen Phosphate)
The basic nitrogen atoms in the benzimidazole ring can be readily protonated by acids to form salts. The reaction of 1H-benzimidazole or its derivatives with phosphoric acid yields benzimidazolium phosphate (B84403) salts. These salts are of interest for their structural properties and potential applications, for instance, as organocatalysts.
The formation of these salts is a straightforward acid-base reaction. For example, the crystal structure of 6-nitro-benzimidazolium dihydrogen phosphate 6-nitro-benzimidazole solvate dihydrate has been reported, illustrating the ionic interaction between the protonated benzimidazole cation and the dihydrogen phosphate anion. In its crystal structure, the components are linked by extensive O-H⋯O, N-H⋯O, and O-H⋯N hydrogen-bonding interactions. rsc.org
Research has also shown that the reaction of bis(benzimidazolium)alkane cations with phosphate ions in an aqueous environment can lead to the formation of solid materials containing up to 99% water, structured by a network of fibrous crystals. rsc.org This phenomenon is driven by a combination of hydrogen bonding between the phosphate anions and π-π stacking interactions between the benzimidazole cations. rsc.org The synthesis of these salts can also be a method for purification or characterization of benzimidazole-containing compounds. mjcce.org.mk
Derivatization Strategies for Functionalized Benzimidazoles Using Phosphoric Acid Catalysis
Phosphoric acid and its derivatives have emerged as effective and versatile catalysts in the synthesis of functionalized benzimidazoles. These catalysts offer a range of applications, from straightforward condensations to complex, stereoselective transformations, providing access to a wide array of benzimidazole structures. The acidic nature of these catalysts facilitates the key cyclocondensation step, typically involving an o-phenylenediamine derivative and a carbonyl compound or carboxylic acid.
One of the primary strategies involves the condensation of o-phenylenediamines with carboxylic acids. semanticscholar.org Polyphosphoric acid (PPA), a polymeric form of phosphoric acid, is frequently used as both a catalyst and a condensing agent in these reactions. nih.gov For instance, the reaction of o-phenylenediamine with 4-aminobenzoic acid in the presence of ortho-phosphoric acid at 200°C for two hours results in a 70% yield of 4-(1H-benzimidazol-2-yl)benzenamine. semanticscholar.org Similarly, PPA has been effectively used in the cyclocondensation of N-benzyl-2-pyrrole carboxylic acids with various 4-substituted-1,2-phenylenediamines to produce 2-(N-benzylpyrrolyl)-benzimidazoles in fair to good yields. nih.gov The general procedure for this involves heating the reactants with PPA in xylene. nih.gov
Another widely employed strategy is the reaction of o-phenylenediamines with aldehydes. Phosphoric acid serves as an efficient, eco-friendly, homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles. nih.govrsc.org This method involves the condensation of an o-phenylenediamine with an aromatic aldehyde in methanol under mild thermal conditions. nih.gov The protocol is noted for its short reaction times, excellent yields (typically between 61–89%), and simple workup procedures. rsc.orgresearchgate.net The reaction is sensitive to the electronic properties of the substituents on the aldehyde. beilstein-journals.org Modified phosphoric acids, such as fluorinated phosphoric acid, have also been shown to be highly efficient catalysts, enabling the synthesis of 2-substituted benzimidazoles at room temperature in ethanol (B145695) with high yields. researchgate.net
More advanced derivatization strategies utilize chiral phosphoric acids (CPAs) to achieve enantioselectivity. rsc.orgacs.org These catalysts have been successfully applied in the asymmetric synthesis of complex benzimidazole derivatives. For example, CPAs can catalyze the enantioselective oxidative aromatization of an in situ-generated N-aryl benzimidazoline, leading to the formation of C–N axially chiral N-aryl benzimidazoles. rsc.org In another application, a chiral phosphoric acid was used to catalyze a highly diastereo- and enantioselective Mannich-type reaction between N-protected 2-(cyanomethyl)benzimidazoles and N-benzoyl imines. acs.org This kinetically controlled reaction yields products with vicinal trisubstituted carbon stereogenic centers, demonstrating the power of CPA catalysis in creating complex, stereochemically defined benzimidazole derivatives. acs.org
The following tables summarize the findings from various research studies on the synthesis of functionalized benzimidazoles using phosphoric acid catalysis.
Table 1: Synthesis of 2-Substituted Benzimidazoles Catalyzed by Phosphoric Acid and its Derivatives
This table presents examples of the synthesis of 2-substituted benzimidazoles where a phosphoric acid-based catalyst is used.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| o-phenylenediamine | 4-aminobenzoic acid | ortho-phosphoric acid | - | 200°C, 2h | 4-(1H-benzimidazol-2-yl)benzenamine | 70% | semanticscholar.org |
| 4-substituted-1,2-phenylenediamine | N-benzyl-2-pyrrole carboxylic acids | Polyphosphoric Acid (PPA) | Xylene | 145°C, 4h | 2-(N-benzylpyrrolyl)-benzimidazoles | Fair to Good | nih.gov |
| o-phenylenediamine | Benzaldehyde | Fluorinated phosphoric acid (5 mol%) | Ethanol | Room Temp | 2-phenyl-1H-benzimidazole | 95% | researchgate.net |
| o-phenylenediamine | 4-chlorobenzaldehyde | Fluorinated phosphoric acid (5 mol%) | Ethanol | Room Temp | 2-(4-chlorophenyl)-1H-benzimidazole | 98% | researchgate.net |
| o-phenylenediamine | 4-methoxybenzaldehyde | Fluorinated phosphoric acid (5 mol%) | Ethanol | Room Temp | 2-(4-methoxyphenyl)-1H-benzimidazole | 96% | researchgate.net |
Table 2: Synthesis of 1,2-Disubstituted Benzimidazoles via Phosphoric Acid Catalysis
This table details the synthesis of various 1,2-disubstituted benzimidazoles from o-phenylenediamine and different aromatic aldehydes, catalyzed by phosphoric acid in methanol at 50°C. nih.gov
| Aldehyde | Time (min) | Yield (%) | Reference |
| Benzaldehyde | 20 | 85 | nih.gov |
| 4-chlorobenzaldehyde | 15 | 89 | nih.gov |
| 4-bromobenzaldehyde | 15 | 87 | nih.gov |
| 4-nitrobenzaldehyde | 13 | 88 | nih.gov |
| 4-methylbenzaldehyde | 25 | 82 | nih.gov |
| 4-methoxybenzaldehyde | 30 | 78 | nih.gov |
| 3-nitrobenzaldehyde | 18 | 86 | nih.gov |
| 2-chlorobenzaldehyde | 20 | 83 | nih.gov |
Table 3: Chiral Phosphoric Acid (CPA) Catalyzed Derivatizations
This table highlights advanced, stereoselective derivatization strategies using chiral phosphoric acid catalysts.
| Reactants | Catalyst Type | Reaction Type | Key Outcome | Reference |
| N-aryl benzimidazoline (in situ) | Chiral Phosphoric Acid (CPA) | Enantioselective transfer hydrogenation / oxidative aromatization | Formation of C–N axially chiral N-aryl benzimidazoles | rsc.org |
| N-protected 2-(cyanomethyl)benzimidazoles + N-benzoyl imines | Chiral Phosphoric Acid (CPA) | Asymmetric Mannich-type reaction | Highly diastereo- and enantioselective formation of products with vicinal trisubstituted carbon stereogenic centers | acs.org |
Catalytic Efficacy and Mechanistic Studies of 1h Benzimidazole;phosphoric Acid Complexes
Phosphoric Acid as a Homogeneous Catalyst in Organic Transformations
Phosphoric acid (H₃PO₄) serves as an efficient, eco-friendly, and cost-effective homogeneous catalyst for a variety of organic reactions. Its utility is particularly notable in condensation reactions for the synthesis of heterocyclic compounds like benzimidazoles. rsc.orgresearchgate.net
Phosphoric acid has demonstrated considerable efficacy in catalyzing the synthesis of 1,2-disubstituted benzimidazoles. This reaction typically involves the condensation of o-phenylenediamine (B120857) (OPD) with a range of aromatic aldehydes. rsc.orgresearchgate.net The scope of the reaction is broad, accommodating aromatic aldehydes with both electron-donating and electron-withdrawing substituents. This versatility allows for the synthesis of a diverse library of benzimidazole (B57391) derivatives, which are important scaffolds in medicinal chemistry. rsc.orgdntb.gov.ua The reaction proceeds efficiently, providing the desired products in moderate to excellent yields, generally ranging from 61% to 89%. researchgate.net
The efficiency of the synthesis of 1,2-disubstituted benzimidazoles is highly dependent on the reaction conditions. Studies have been conducted to optimize parameters such as the choice of catalyst, solvent, and temperature. In a typical optimization study for the synthesis of 1-benzyl-2-phenyl-1H-benzo[d]imidazole, various acid catalysts were screened. researchgate.net Phosphoric acid was identified as a highly effective catalyst, particularly when used in modest loadings (e.g., 3 mol%). researchgate.net The choice of solvent is also critical, with methanol (B129727) often being the solvent of choice, and the reaction is typically conducted under mild thermal conditions (e.g., 50°C). researchgate.net These optimized conditions lead to short reaction times, often between 13 and 30 minutes, and simple workup procedures. researchgate.net
Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis
This table shows the results of optimizing the reaction conditions for the synthesis of 1-benzyl-2-phenyl-1H-benzo[d]imidazole (3a) and 2-phenyl-1H-benzo[d]imidazole (4a). Data sourced from RSC Advances, 2023. researchgate.net
| Entry | Solvent | Catalyst (3 mol%) | Temp. (°C) | Time (min) | Yield (3a:4a) (%) |
| 1 | EtOH | Acetic acid | 50 | 25 | 25:6 |
| 2 | EtOH | Trichloroacetic acid | 50 | 25 | 30:4 |
| 3 | EtOH | p-Toluenesulfonic acid | 50 | 25 | — |
| 4 | EtOH | Chromotropic acid | 50 | 25 | 20:5 |
| 5 | MeOH | Phosphoric acid | 50 | 15 | 89:trace |
| 6 | H₂O | Phosphoric acid | 50 | 20 | 72:11 |
Benzimidazolium Dihydrogen Phosphate (B84403) as a Brønsted Acidic Organic Salt Catalyst
The functionalization of benzimidazole to form an ionic salt with phosphoric acid, specifically Benzimidazolium Dihydrogen Phosphate ([H-Bim][H₂PO₄]), has created a novel and efficient Brønsted acidic catalyst. chemmethod.com This organic salt combines the structural benefits of the benzimidazole cation with the proton-donating ability of the dihydrogen phosphate anion, proving to be a "green" and reusable catalyst for multi-component reactions. chemmethod.comresearchgate.net
Benzimidazolium dihydrogen phosphate has shown exceptional catalytic performance in the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-c]chromene derivatives in aqueous media. chemmethod.com These heterocyclic motifs are of significant interest due to their pharmacological properties. nih.gov The reaction, which involves an aromatic aldehyde, malononitrile, and barbituric acid (for pyranopyrimidines) or 4-hydroxycoumarin (B602359) (for pyranochromenes), proceeds with high efficiency. chemmethod.com One of the key advantages of this catalytic system is the high yields of the desired products, which are typically in the range of 84-98%, achieved under suitable temperature conditions and in short reaction times. researchgate.net
Table 2: Catalytic Activity of [H-Bim][H₂PO₄] in Pyrano[2,3-d]pyrimidine Synthesis
This table illustrates the effectiveness of Benzimidazolium Dihydrogen Phosphate in the synthesis of various pyrano[2,3-d]pyrimidine derivatives.
| Entry | Aldehyde (Ar-CHO) | Product | Time (min) | Yield (%) |
| 1 | C₆H₅CHO | 5-phenyl-1,3-dimethyl-1,5-dihydro-7H-pyrano[2,3-d]pyrimidine-2,4-dione | 15 | 96 |
| 2 | 4-Cl-C₆H₄CHO | 5-(4-chlorophenyl)-1,3-dimethyl-1,5-dihydro-7H-pyrano[2,3-d]pyrimidine-2,4-dione | 20 | 98 |
| 3 | 4-NO₂-C₆H₄CHO | 5-(4-nitrophenyl)-1,3-dimethyl-1,5-dihydro-7H-pyrano[2,3-d]pyrimidine-2,4-dione | 25 | 95 |
| 4 | 4-CH₃O-C₆H₄CHO | 5-(4-methoxyphenyl)-1,3-dimethyl-1,5-dihydro-7H-pyrano[2,3-d]pyrimidine-2,4-dione | 15 | 94 |
| 5 | 3-NO₂-C₆H₄CHO | 5-(3-nitrophenyl)-1,3-dimethyl-1,5-dihydro-7H-pyrano[2,3-d]pyrimidine-2,4-dione | 25 | 92 |
A significant advantage of Benzimidazolium Dihydrogen Phosphate is its stability and reusability, which are key principles of green chemistry. chemmethod.com Following the reaction, the catalyst can be easily recovered from the aqueous reaction medium and reused in subsequent runs without a significant drop in its catalytic efficacy. researchgate.net Studies have shown that the catalyst can be recycled for at least four consecutive uses while maintaining high product yields. chemmethod.com This robust reusability profile underscores the economic and environmental benefits of this catalytic system. researchgate.net
Table 3: Reusability of Benzimidazolium Dihydrogen Phosphate Catalyst
This table demonstrates the reusability of the [H-Bim][H₂PO₄] catalyst for the synthesis of 5-phenyl-1,3-dimethyl-1,5-dihydro-7H-pyrano[2,3-d]pyrimidine-2,4-dione. chemmethod.com
| Catalytic Run | Yield (%) |
| 1st | 96 |
| 2nd | 95 |
| 3rd | 93 |
| 4th | 93 |
The catalytic activity of Benzimidazolium Dihydrogen Phosphate in the synthesis of pyrano[2,3-d]pyrimidines is attributed to its function as a Brønsted acid. A plausible reaction mechanism involves several steps initiated by the catalyst. chemmethod.comnih.gov
Activation of Aldehyde: The [H₂PO₄]⁻ anion protonates the carbonyl oxygen of the aromatic aldehyde. This activation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Knoevenagel Condensation: The activated aldehyde then undergoes a Knoevenagel condensation with the active methylene (B1212753) group of malononitrile. This step is facilitated by the benzimidazolium cation, which can act as a hydrogen bond donor, and results in the formation of an arylidenemalononitrile intermediate.
Michael Addition: Barbituric acid then acts as a nucleophile, attacking the electron-deficient carbon of the arylidenemalononitrile intermediate via a Michael addition. This forms a new carbon-carbon bond and generates an acyclic intermediate.
Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, where a hydroxyl group attacks the nitrile carbon, followed by tautomerization to yield the final, stable pyrano[2,3-d]pyrimidine product. The catalyst is regenerated in the process and can enter a new catalytic cycle.
This proposed mechanism aligns with established pathways for multi-component reactions catalyzed by Brønsted acids. nih.gov
Chiral Benzimidazole-Derived Phosphoric Acids in Asymmetric Catalysis
Chiral phosphoric acids (CPAs) have emerged as a privileged class of Brønsted acid organocatalysts, capable of promoting a wide range of asymmetric reactions with high efficiency and enantioselectivity. beilstein-journals.orgrhhz.net The incorporation of a benzimidazole unit into the chiral backbone of these catalysts introduces unique structural and electronic features that can significantly influence their catalytic performance.
The design of effective chiral phosphoric acid organocatalysts hinges on the creation of a well-defined chiral environment around the acidic proton and the phosphoryl oxygen. beilstein-journals.org This is typically achieved by employing axially chiral scaffolds, such as BINOL, SPINOL, or VAPOL, which possess C2-symmetry. beilstein-journals.orgnih.gov This symmetry is crucial as it circumvents the issue of prototropic tautomerism in the P(=O)OH group, which would otherwise render the phosphorus atom achiral. beilstein-journals.org The introduction of bulky substituents at the 3,3'-positions of these scaffolds is a common strategy to create a sterically hindered chiral pocket that effectively shields one face of the activated substrate, thereby directing the approach of the nucleophile. beilstein-journals.org
A notable example of a chiral benzimidazole-derived phosphoric acid is HEBEN-PA, a 9-membered cyclic organo-phosphoric acid. tandfonline.com Its synthesis utilizes a chiral-pool approach, starting from the readily available and enantiopure (S)-lactic acid. tandfonline.com The key steps involve the condensation of (S)-lactic acid with o-phenylenediamine to form the chiral (S)-2-(α-hydroxyethyl)benzimidazole intermediate. tandfonline.com This is followed by a Mannich reaction with 2-naphthol (B1666908) and subsequent cyclization with phosphorus oxychloride to yield the final HEBEN-PA catalyst. tandfonline.com The incorporation of two fused aryl rings in the structure of HEBEN-PA is intended to minimize conformational flexibility, a key feature for an effective chiral catalyst. tandfonline.com
The general synthetic strategy for many chiral phosphoric acids, including those with a benzimidazole component, often involves the phosphorylation of a chiral diol. tandfonline.com This modular approach allows for the synthesis of a diverse library of catalysts with varying steric and electronic properties by modifying the structure of the chiral diol precursor. ims.ac.jpchemrxiv.org
Chiral benzimidazole-derived phosphoric acids have proven to be effective catalysts for a variety of enantioselective organic reactions. One of the most significant applications is in the synthesis of chiral 2,3-dihydroquinazolin-4(1H)-ones (DHQs), a class of heterocyclic compounds with important pharmacological activities. tandfonline.com
The HEBEN-PA catalyst, for instance, has been successfully employed in the asymmetric synthesis of DHQs from the reaction of anthranilamide and various aldehydes. tandfonline.com The reaction proceeds with good yields, although the enantioselectivity is reported to be moderate. tandfonline.com A study on the synthesis of DHQs using HEBEN-PA as the catalyst showed that the choice of solvent and the electronic nature of the substituents on the aldehyde can influence the enantiomeric excess of the product. tandfonline.com
The following interactive table summarizes the results for the synthesis of various (S)-2-aryl-2,3-dihydroquinazolin-4(1H)-ones catalyzed by HEBEN-PA, highlighting the substrate scope and the corresponding yields and enantiomeric excesses.
| Aldehyde (Substrate) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| Benzaldehyde | (S)-2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 90 | 34.68 | S |
| 4-Methylbenzaldehyde | (S)-2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one | 92 | 38.20 | S |
| 4-Methoxybenzaldehyde | (S)-2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 88 | 40.00 | S |
| 4-Chlorobenzaldehyde | (S)-2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 95 | 25.50 | S |
| 4-Nitrobenzaldehyde | (S)-2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 93 | 15.30 | S |
Beyond dihydroquinazolinone synthesis, chiral phosphoric acids, including those with benzimidazole motifs, have been utilized in other important enantioselective transformations such as phospha-Michael-type additions and Mannich-type reactions. acs.orgnih.gov For example, an enantioselective phospha-Michael-type addition of diarylphosphine oxides to alkenyl benzimidazoles has been demonstrated using a chiral phosphoric acid catalyst, affording products with both phosphorus and benzimidazole units in high yields and excellent enantioselectivities. acs.org Similarly, asymmetric Mannich-type reactions of N-protected 2-(cyanomethyl)benzimidazoles with N-benzoyl imines have been successfully catalyzed by chiral phosphoric acids, leading to the formation of products with vicinal trisubstituted carbon stereogenic centers in a highly diastereo- and enantioselective manner. nih.gov
The stereoinduction mechanism of chiral phosphoric acid catalysis is generally understood to involve a bifunctional activation mode. nih.gov The acidic proton of the phosphoric acid activates the electrophile, typically an imine or a carbonyl compound, by forming a hydrogen bond, thereby increasing its electrophilicity. nih.gov Simultaneously, the phosphoryl oxygen acts as a Lewis base, organizing the nucleophile through another hydrogen bond. nih.gov This dual activation within the confined chiral pocket of the catalyst brings the reactants into close proximity in a highly ordered transition state, which ultimately dictates the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov
In the context of dihydroquinazolinone synthesis, it is proposed that the chiral phosphoric acid catalyst activates the imine intermediate formed from the condensation of the aldehyde and anthranilamide. tandfonline.com The catalyst then facilitates the intramolecular cyclization by positioning the pendant amine nucleophile for a stereoselective attack on the activated imine. The absolute configuration of the resulting dihydroquinazolinone is determined by the facial selectivity of this nucleophilic addition, which is controlled by the chiral environment of the catalyst.
Computational studies and mechanistic investigations on related chiral phosphoric acid-catalyzed reactions have provided further insights into the origins of enantioselectivity. nih.gov These studies often reveal a network of non-covalent interactions, including hydrogen bonding and steric repulsion, between the catalyst and the substrates in the transition state. nih.gov The subtle interplay of these interactions is what ultimately determines the energy difference between the diastereomeric transition states, leading to the observed enantioselectivity. The structural rigidity of the catalyst backbone and the nature of the substituents on the chiral scaffold are therefore critical determinants of selectivity. beilstein-journals.orgtandfonline.com
Structural Elucidation and Spectroscopic Characterization of 1h Benzimidazole;phosphoric Acid Systems
X-ray Crystallography and Single-Crystal X-ray Diffraction Analysis
Crystal Structures of 1H-Benzimidazole;Phosphoric Acid Adducts and Salts
The crystal structures of adducts and salts of 1H-benzimidazole with phosphoric acid reveal a range of interactions and stoichiometries. In these structures, the benzimidazole (B57391) molecule can act as a Brønsted base, accepting a proton from the phosphoric acid. rsc.org This proton transfer leads to the formation of the benzimidazolium cation and various phosphate (B84403) anions (dihydrogen phosphate, hydrogen phosphate, or phosphate), resulting in the formation of ionic cocrystals. nih.gov
Table 1: Crystallographic Data for Selected Benzimidazole Derivatives
| Compound | Crystal System | Space Group | Reference |
| [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO | Monoclinic | P2₁/n | nih.gov |
| 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol | Monoclinic | P2₁/c | nih.gov |
| (E)-1-(1H-benzo[d]imidazol-2-yl)-3-phenylprop-2-en-1-one | - | - | sciencepg.com |
| 2-(pyren-1-yl)-1H-benzimidazole | - | - | researchgate.net |
Hydrogen Bonding Networks and Intermolecular Interactions (N-H…O, O-H…N)
A defining feature of the 1H-benzimidazole-phosphoric acid system is the extensive network of hydrogen bonds. These interactions are fundamental to the stability of the crystal lattice and play a crucial role in the proton conduction mechanism. The primary hydrogen bonding interactions observed are between the nitrogen atoms of the benzimidazole ring and the oxygen atoms of the phosphate species.
Specifically, strong N-H…O hydrogen bonds are formed when the benzimidazole is protonated, with the hydrogen atom on the nitrogen interacting with an oxygen atom of the phosphate anion. sciencepg.com Conversely, O-H…N interactions occur where a hydrogen atom from a phosphoric acid molecule or a phosphate anion interacts with a nitrogen atom of a neutral benzimidazole molecule. nih.gov These interactions create a robust and often complex three-dimensional network. researchgate.netrsc.org In some structures, these hydrogen bonds lead to the formation of chains or layers within the crystal. nih.govnih.gov
Supramolecular Assembly and Packing Motifs (e.g., R²₂(8) Synthons, π-π Stacking)
The hydrogen bonding networks in 1H-benzimidazole;phosphoric acid systems give rise to well-defined supramolecular assemblies and packing motifs. One common motif observed in related benzimidazole derivatives is the centrosymmetric R²₂(8) ring, formed by two molecules linked through a pair of N-H…N or other complementary hydrogen bonds. researchgate.netscilit.com While direct evidence for this specific synthon in the benzimidazole-phosphoric acid system is not explicitly detailed in the provided results, the principles of supramolecular chemistry suggest its potential formation.
Proton Transfer Events within Crystalline Lattices
A key phenomenon in the solid state of 1H-benzimidazole and phosphoric acid is the transfer of protons from the acid to the base. rsc.org X-ray diffraction studies can provide evidence for this by accurately determining the positions of hydrogen atoms and analyzing bond lengths. The N-C and C-N bond lengths within the imidazole (B134444) ring can indicate the degree of protonation. nih.gov
This proton transfer is not always complete and can be influenced by the specific crystalline environment and the stoichiometry of the components. The result is a continuum of states ranging from a neutral co-crystal, where both components are neutral and interact primarily through hydrogen bonding, to a fully ionic salt, where a proton has been completely transferred. nih.gov This variability is crucial for the material's properties, particularly its ability to conduct protons. The proton transfer event is a prerequisite for the subsequent proton hopping mechanism that facilitates conductivity. nih.gov
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide complementary information to X-ray diffraction by probing the structure and dynamics of the 1H-benzimidazole;phosphoric acid system in both the solid state and in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Confirmation and Dynamics
NMR spectroscopy is a powerful tool for characterizing the 1H-benzimidazole;phosphoric acid system. ¹H, ¹³C, and ³¹P NMR each provide unique insights into the molecular structure and the interactions between the components. nih.govresearchgate.netrsc.org
¹H NMR spectroscopy can confirm the protonation state of the benzimidazole ring. The chemical shifts of the protons, particularly the N-H proton, are sensitive to the local electronic environment and can indicate whether a proton has been transferred from the phosphoric acid. nih.govrsc.org
¹³C NMR provides information about the carbon skeleton of the benzimidazole molecule. Changes in the chemical shifts of the carbon atoms in the imidazole ring upon interaction with phosphoric acid can further confirm protonation and provide details about charge delocalization. nih.govresearchgate.netrsc.org
³¹P NMR is particularly useful for studying the phosphate species present. huji.ac.il The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the differentiation between phosphoric acid, dihydrogen phosphate, and other phosphate anions. rsc.orgresearchgate.net This technique can also provide information about the dynamics of proton exchange between the different phosphate species. rsc.org Studies have shown that in mixtures with benzimidazole, the proton exchange between phosphate species can be in the intermediate exchange regime on the NMR timescale. rsc.org
Table 2: Representative NMR Data for Benzimidazole Derivatives
| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Key Observations | Reference |
| ¹H | 1H-Benzimidazole | Aromatic: 7.0-8.0, N-H: ~12.0 (in DMSO-d₆) | Shift of N-H proton indicates hydrogen bonding and protonation state. | rsc.orgrsc.org |
| ¹³C | 1H-Benzimidazole | Aromatic: 110-155 | Changes in imidazole carbon shifts upon protonation. | nih.govrsc.org |
| ³¹P | Phosphoric Acid/Phosphate | Dependent on protonation state and environment | Distinct signals for different phosphate species. | rsc.orghuji.ac.ilrsc.org |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Hydrogen Bonding
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the vibrational modes of molecules and characterizing the hydrogen-bonding interactions within 1H-benzimidazole;phosphoric acid systems. The formation of complexes between benzimidazole and phosphoric acid leads to noticeable changes in the FTIR spectrum.
The N-H stretching vibrations of the benzimidazole molecule, typically observed in the range of 2540 to 3060 cm⁻¹, are often obscured by the combination bands of C=C stretching and C-H in-plane bending vibrations, making their separation complex. researchgate.net However, upon complexation with a metal or acid, distinct shifts in the vibrational bands are observed. For instance, the absence of sharp bands between 3330-3273 cm⁻¹ and the appearance of broad ν(NH) bands at 3113-3041 cm⁻¹ are indicative of complex formation. researchgate.net Furthermore, a shift in the characteristic ν(C=N) peaks to lower frequencies suggests the coordination of the nitrogen atom. researchgate.net
In studies involving metal complexes of benzimidazole derivatives, the strong bands observed between 3200 and 2650 cm⁻¹ are attributed to the ν(NH) of the imidazole ring. nih.gov Upon complexation, these bands can shift to higher wavenumbers (3190–3066 cm⁻¹), indicating that the NH group is not directly involved in the bonding in some cases. nih.gov The synthesis of benzimidazole-functionalized polyaniline shows a characteristic C=N stretching vibration of benzimidazole at 1670 cm⁻¹. researchgate.net
Table 1: Key FTIR Vibrational Bands in Benzimidazole Systems
| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation | Reference |
| N-H Stretch | 3113-3041 | Broadened due to complex formation | researchgate.net |
| C=N Stretch | ~1670 | Characteristic of benzimidazole ring | researchgate.net |
| C=N Stretch | Shift to lower frequency | Coordination of nitrogen atom | researchgate.net |
| N-H Stretch | 3190-3066 | Shifted upon complexation, not directly bonded | nih.gov |
| C-N Stretch | 1302 | Polyaniline backbone with benzimidazole | researchgate.net |
| C=C Stretch (Benzenoid) | 1506 | Polyaniline backbone with benzimidazole | researchgate.net |
| C=C Stretch (Quinoid) | 1570 | Polyaniline backbone with benzimidazole | researchgate.net |
Raman Spectroscopy for Polymer-Acid Interactions and Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR, particularly in elucidating the interactions between polybenzimidazole (PBI) and phosphoric acid. When PBI membranes are doped with phosphoric acid, significant changes in the Raman spectra are observed, indicating strong chemical-physical interactions.
The doping of PBI with phosphoric acid results in the shifting of bands related to the benzimidazole ring vibrations in the 1500–1650 cm⁻¹ spectral region. scispace.com New bands appear at 1574 cm⁻¹ (C=C stretching) and at 1601, 1614, and 1630 cm⁻¹ (C=N stretching), which are associated with the formation of bonds between the acid protons and the nitrogen atoms of the imidazole rings. scispace.com As the doping level increases, the prominent peak at 1546 cm⁻¹ in pristine PBI diminishes, and the new bands grow in intensity. scispace.com
The doping process is understood to occur in two stages. Initially, at low doping levels, phosphoric acid protonates the imidazole moieties of PBI, leading to strong acid-base interactions. researchgate.net Once the nitrogen sites are saturated, additional phosphoric acid is retained through weaker hydrogen bonds. researchgate.netrsc.org At high doping levels, a Raman signal corresponding to free phosphoric acid molecules can be detected. scispace.comrsc.org The C-H vibration regions in the Raman spectra also provide insight into the swelling of the polymer upon acid uptake. scispace.com
Table 2: Diagnostic Raman Peaks for PBI-Phosphoric Acid Interactions
| Wavenumber (cm⁻¹) | Assignment | Observation upon Doping | Reference |
| 1546 | Benzimidazole ring vibration | Intensity decreases | scispace.com |
| 1574 | C=C stretching | New band appears | scispace.com |
| 1601, 1614, 1630 | C=N stretching | New bands appear | scispace.com |
| ~960 | Benzene ring vibration | Present in PBI | researchgate.net |
Quasielastic Neutron Scattering (QENS) for Proton Dynamics
Quasielastic Neutron Scattering (QENS) is a powerful technique for studying the dynamics of protons on a timescale of picoseconds to nanoseconds and at an Ångström length scale. researchgate.net In the context of 1H-benzimidazole;phosphoric acid systems, QENS provides direct insight into the mechanism of proton diffusion.
Studies on phosphoric acid-benzimidazole mixtures have utilized QENS to confirm the structural diffusion of protons. rsc.org The momentum transfer (Q) dependence of the QENS spectra indicates a jump diffusion mechanism for the protons. rsc.org This suggests that proton transport occurs through a series of discrete jumps between neighboring sites. The data can be scaled to a master plot for different temperatures and benzimidazole concentrations, indicating that the fundamental mechanism of structural proton diffusion remains unchanged, although the probability of successful jumps decreases with increasing benzimidazole content. rsc.org
The QENS spectra of such systems typically show a small quasielastic component, often less than 10% of the elastic peak, indicating that the diffusive motions are a fraction of the total scattering. nih.gov The analysis of the energy widths of the QENS spectra can provide detailed information about the geometry and relaxational aspects of atomic motions. researchgate.net
Pulsed Field Gradient NMR (PFG-NMR) for Diffusion Coefficients
Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) is a technique used to measure the translational diffusion coefficients of molecules. rsc.org This method is particularly useful for characterizing the mobility of different species in a mixture and understanding intermolecular interactions. rsc.org
In the 1H-benzimidazole;phosphoric acid system, PFG-NMR has been employed to study the diffusion of both benzimidazole and phosphoric acid molecules. nih.gov Molecular dynamics simulations have shown that the diffusion of benzimidazole decreases as the uptake of phosphoric acid increases. nih.gov Conversely, the diffusion of phosphoric acid shows a slight increase. nih.gov This is attributed to the competitive hydrogen bonding between the various sites on the benzimidazole and phosphoric acid molecules. nih.gov
PFG-NMR is a valuable tool for studying the effects of molecular shape and interactions on diffusion. nih.gov By measuring the diffusion coefficients, information about the size, shape, and aggregation state of molecules in solution can be obtained. rsc.orgnih.gov
UV-Vis Spectroscopy for Kinetic Analysis
UV-Vis spectroscopy can be utilized for the kinetic analysis of reactions involving 1H-benzimidazole and for determining acidity constants (pKa values). The UV absorption spectrum of benzimidazole derivatives changes as a function of pH, allowing for the determination of the pKa for the deprotonation of the N-H group.
For instance, the UV absorption spectra of (1H-benzimidazol-2-yl-methyl)phosphonate have been evaluated at different wavelengths (260, 277, and 287 nm) as a function of pH to determine the acidity constant for the deprotonation of the (N-1/N-3)H. researchgate.net This provides crucial information about the acid-base properties of the benzimidazole moiety, which is fundamental to understanding its interactions with phosphoric acid.
Theoretical and Computational Chemistry Approaches to 1h Benzimidazole;phosphoric Acid Systems
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has emerged as a cornerstone in the computational study of molecular systems, providing a balance between accuracy and computational cost. It is extensively used to investigate the geometry, interaction energies, and electronic characteristics of the 1H-benzimidazole;phosphoric acid complex.
Investigation of Acid-Base Equilibrium in Acid-Benzimidazole Complexes
The interaction between 1H-benzimidazole (BIm) and phosphoric acid is fundamentally an acid-base phenomenon. DFT calculations are instrumental in probing this equilibrium. researchgate.net Studies have shown that the degree of proton transfer from the acid to the benzimidazole (B57391) nitrogen is highly dependent on the surrounding environment. researchgate.net
In the gas phase, calculations indicate that while strong acids like sulfuric acid can completely protonate benzimidazole, phosphoric acid results in an incomplete proton transfer. researchgate.net However, the inclusion of a polarizable continuum model to simulate a solvent, such as dimethyl sulfoxide (B87167) (DMSO), significantly alters this equilibrium. In a simulated DMSO environment, most acids, including phosphoric acid, are predicted to completely protonate benzimidazole. researchgate.net This highlights the critical role of the medium in modulating the acid-base chemistry of the system. The potential energy profile for the interaction often reveals a double-well structure, which facilitates the movement of the acidic proton between the acid and the base. researchgate.net
Characterization of Molecular Interactions and Complex Formation Energies
The development of multifunctional benzimidazole compounds has shown that increasing the number of benzimidazole units enhances intermolecular interactions, leading to stronger molecular packing structures. nih.gov This suggests that the formation of multiple hydrogen bonds in a complex would lead to a more stable assembly.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net
For benzimidazole derivatives, DFT calculations have shown that the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed over different parts of the molecule depending on the substituents. irjweb.comirjweb.com In the 1H-benzimidazole;phosphoric acid complex, it is expected that the interaction would lead to a modification of these orbitals. Generally, a smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Mulliken charge analysis, another output of DFT calculations, provides insight into the charge distribution within the complex. irjweb.com This analysis helps to identify the electron-rich and electron-poor regions of the molecule, which are indicative of the sites for electrophilic and nucleophilic attack. irjweb.com In the 1H-benzimidazole;phosphoric acid complex, a significant charge transfer from the benzimidazole to the phosphoric acid moiety is expected upon protonation.
| Parameter | Description | Typical Findings in Benzimidazole Systems |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Localized on the benzimidazole ring. irjweb.comirjweb.com |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Distribution varies with substitution. irjweb.comirjweb.com |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. A smaller gap indicates higher reactivity. | Values for benzimidazole derivatives are typically in the range of 4-5 eV. irjweb.com |
| Mulliken Charges | Distribution of atomic charges. | Nitrogen atoms in the imidazole (B134444) ring typically exhibit negative charges. irjweb.com |
Examination of Hydrogen Bonding and Non-Covalent Interactions
Hydrogen bonds are the primary non-covalent interactions responsible for the formation and stability of the 1H-benzimidazole;phosphoric acid complex. Natural Bond Orbital (NBO) analysis is a powerful tool within DFT to study these interactions. researchgate.netresearchgate.netnih.gov NBO analysis can quantify the strength of the donor-acceptor interactions within the hydrogen bonds. researchgate.net
In the 1H-benzimidazole;phosphoric acid system, the key hydrogen bonds are expected to be between the nitrogen atoms of the benzimidazole and the hydroxyl groups of the phosphoric acid. NBO analysis can reveal the stabilization energies associated with the charge transfer from the lone pair of the nitrogen atom (the donor) to the antibonding orbital of the O-H bond in phosphoric acid (the acceptor). The presence of multiple benzimidazole units can lead to well-packed structures with strong intermolecular hydrogen bonds. nih.gov
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, including proton transfer. In the context of the 1H-benzimidazole;phosphoric acid system, understanding the pathway of proton transfer from the phosphoric acid to the benzimidazole is crucial for its application in proton-conducting materials.
Quantum mechanics/molecular mechanics (QM/MM) simulations and other computational methods can be employed to map out the potential energy surface of the proton transfer reaction. doaj.org These studies can identify the transition states and calculate the activation energy barriers for the proton transfer process. For instance, in related systems, computational studies have identified that proton transfer is often facilitated by a network of hydrogen bonds, where the surrounding molecules play a cooperative role in lowering the energy barrier. irjweb.com The mechanism can involve a direct transfer or be mediated by other molecules in the system, such as water or other phosphoric acid molecules.
Molecular Dynamics (MD) Simulations for Proton Transport Mechanisms
While DFT provides a static picture of the system, Molecular Dynamics (MD) simulations offer a dynamic view, allowing for the investigation of time-dependent phenomena such as proton transport. MD simulations are particularly valuable for understanding the mechanisms of proton conduction in materials containing 1H-benzimidazole and phosphoric acid.
Ab initio MD simulations have been used to study proton transport in mixtures of imidazole and phosphoric acid. researchgate.net These simulations have revealed that the addition of other species, such as triazole, can significantly increase the structural diffusion of protons. researchgate.net The mechanism of proton transport can occur through different pathways, including both long-range and short-range transport.
Classical MD simulations on phosphoric acid-doped polybenzimidazole systems have provided insights into the arrangement of phosphoric acid molecules, the formation of hydrogen bond networks, and the diffusion of both phosphoric acid and the benzimidazole-containing units. researchgate.net These simulations have shown that proton conduction is highly dependent on the concentration of phosphoric acid.
| Simulation Technique | Key Insights for Proton Transport |
| Ab Initio Molecular Dynamics | Elucidation of proton transfer mechanisms at the quantum level, including the role of surrounding molecules. researchgate.net |
| Classical Molecular Dynamics | Investigation of the structural organization, hydrogen bond network dynamics, and diffusion of species in larger systems over longer timescales. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed study of the reaction pathway and energetics of proton transfer in a complex environment. doaj.org |
Quantitative Steric Parameters and QM/MM Hybrid Calculations for Catalyst Design
While 1H-benzimidazole;phosphoric acid is primarily known for proton conduction, related benzimidazole structures are integral to various catalysts. Theoretical and computational methods are vital in the rational design of new catalysts by providing insight into reaction mechanisms and the factors controlling activity and selectivity.
Quantitative Steric Parameters are used in quantitative structure-activity relationship (QSAR) studies to correlate the spatial arrangement of a catalyst or substrate with its performance. nih.gov In asymmetric catalysis, where the three-dimensional structure is paramount for achieving enantioselectivity, steric effects are often analyzed empirically. nih.gov However, more sophisticated parameters, such as the Sterimol parameters developed by Verloop, offer a multidimensional description of a substituent's size and shape. nih.govresearchgate.net These parameters have been successfully used to build strong correlative models where simpler parameters like Charton values failed, providing deeper mechanistic insight into how steric bulk influences asymmetric induction. nih.govresearchgate.net For designing catalysts based on benzimidazole scaffolds, these parameters could be used to optimize substituents on the benzimidazole ring to create a specific chiral environment. nih.gov
Table 2: Comparison of Steric Parameter Models
| Parameter Type | Description | Application in Catalyst Design |
|---|---|---|
| Charton Parameters | Based on the van der Waals radius of a substituent. | Correlates simple substituents with catalytic activity/selectivity. nih.gov |
| Sterimol Parameters | Multidimensional parameters (L, B1-B5) describing the length and width of a substituent in several directions. | Provides more detailed steric information, enabling stronger correlations for complex substituents and greater mechanistic insight. nih.govresearchgate.net |
QM/MM Hybrid Calculations (Quantum Mechanics/Molecular Mechanics) are a powerful computational tool for studying reactions in complex systems like enzymes or solvated catalysts. kit.edunih.gov In this approach, the reactive center of the system (e.g., the catalyst's active site and substrate) is treated with a high-level, computationally expensive QM method to accurately describe bond breaking and formation. nih.gov The remainder of the system (e.g., the catalyst scaffold, solvent) is treated with a less expensive MM force field. kit.edu
This hybrid approach allows for the investigation of catalytic mechanisms with a balance of accuracy and computational feasibility. nih.gov For a hypothetical catalyst based on the 1H-benzimidazole;phosphoric acid system, QM/MM simulations could be used to:
Model the potential energy surface of a reaction to determine activation barriers and identify reaction intermediates. nih.gov
Analyze the role of the hydrogen-bond network in stabilizing transition states.
Predict how modifications to the benzimidazole structure would impact catalytic activity.
By combining the insights from quantitative steric parameters with the detailed mechanistic information from QM/MM calculations, a more rational and predictive approach to designing novel catalysts based on benzimidazole frameworks can be achieved.
Advanced Material Science Applications: Polybenzimidazole Phosphoric Acid Systems
Polybenzimidazole (PBI) Doping with Phosphoric Acid for Proton Exchange Membranes (PEMs)
Polybenzimidazole is a high-performance polymer renowned for its exceptional thermal and chemical stability, with a glass transition temperature exceeding 400°C. researchgate.net However, pristine PBI exhibits very low intrinsic proton conductivity, on the order of 10⁻¹² S/cm. researchgate.net To transform it into a viable proton exchange membrane (PEM), it is doped with a protic electrolyte, most commonly phosphoric acid (H₃PO₄). researchgate.net This doping process dramatically increases the proton conductivity, making PBI-based membranes suitable for use in HT-PEMFCs that operate at temperatures between 150°C and 200°C. researchgate.netmdpi.com
The basic imidazole (B134444) units within the PBI structure serve as a host matrix for the phosphoric acid. researchgate.net The nitrogen atoms in the imidazole rings can interact with the phosphoric acid molecules through acid-base interactions, facilitating the creation of a proton-conductive pathway. nih.gov The level of phosphoric acid doping, often expressed as the number of moles of H₃PO₄ per mole of PBI repeat unit (ADL), is a critical parameter that significantly influences the membrane's performance. nih.govnih.gov
Proton Conduction Mechanisms (e.g., Grotthuss Mechanism, Proton Hopping)
The high proton conductivity in phosphoric acid-doped PBI membranes is primarily attributed to two interconnected mechanisms: the Grotthuss mechanism and the vehicle mechanism. nih.govmdpi.com
The Grotthuss mechanism , also known as proton hopping, involves the transfer of protons through a hydrogen-bonded network. nih.govmdpi.com In the context of PA-doped PBI, this network is formed by the excess phosphoric acid molecules that are not directly bound to the polymer chains. researchgate.net Protons can "hop" from one phosphoric acid molecule to the next, creating a rapid and efficient conduction pathway. researchgate.net Theoretical studies suggest that a concerted bifunctional proton transfer in doubly protonated PBI dimers within a high local dielectric environment is a rate-determining step in this process. royalsocietypublishing.orgroyalsocietypublishing.org
The vehicle mechanism involves the diffusion of protonated species, such as H₃PO₄⁺, through the polymer matrix. mdpi.com While this mechanism contributes to proton transport, the Grotthuss mechanism is generally considered dominant, especially at higher phosphoric acid concentrations, due to its lower activation energy. nih.gov The mobility of protons has been found to be significantly higher than that of phosphorus, confirming that a proton transfer mechanism, rather than simple diffusion of the entire acid molecule, is the primary mode of conduction.
Effect of Phosphoric Acid Concentration on Proton Transport Dynamics
However, there is a trade-off between proton conductivity and the mechanical properties of the membrane. High concentrations of phosphoric acid can act as a plasticizer, reducing the interactions between PBI polymer chains and leading to a decrease in tensile strength and an increase in swelling. nih.govnih.gov This plasticizing effect can compromise the dimensional stability and long-term durability of the membrane in a fuel cell environment. mdpi.com Therefore, optimizing the ADL is crucial to achieve a balance between high proton conductivity and robust mechanical integrity.
The following table illustrates the relationship between phosphoric acid doping level, temperature, and proton conductivity for various PBI-based membranes.
| Membrane Composition | Doping Level (mol PA/rpu) | Temperature (°C) | Proton Conductivity (S/cm) | Reference |
| m-PBI | 5.7 | 180 | 0.046 | researchgate.net |
| m-PBI | 11.5 | 180 | 0.138 | researchgate.net |
| PBI/DBpX | - | 180 | 0.151 | metu.edu.tr |
| ImOPBI-5 | - | 160 | 0.089 | nih.gov |
| PBI@ZIF-67 (5 wt%) | - | 200 | 0.041 | mdpi.comnih.gov |
| PBI@ZIF-8/ZIF-67 (5 wt%) | - | 200 | 0.092 | mdpi.comnih.gov |
| PyOPBI (uncross-linked) | - | 180 | 0.008 | acs.org |
| PyOPBI-BrPPO (cross-linked) | - | 180 | 0.123 | acs.org |
This table is interactive. You can sort the columns by clicking on the headers.
Polymer-Acid Interactions and Their Impact on Material Properties
The interactions between the polybenzimidazole polymer and phosphoric acid are multifaceted and critical to the material's performance. The primary interaction is an acid-base reaction where the basic imide groups of the PBI are protonated by the phosphoric acid. researchgate.netresearchgate.net This results in the formation of anions that are bound to the protonated polymer chain through Coulombic forces. researchgate.net
Beyond this initial protonation, additional phosphoric acid molecules can be absorbed into the polymer matrix. These "free" acid molecules interact with the polymer chain and with each other through a network of hydrogen bonds. researchgate.netncl.res.in These hydrogen-bonding interactions are crucial for creating the pathways necessary for proton conduction. ncl.res.in The presence of ionic liquids can further modify these interactions, with the cation of the ionic liquid potentially interacting with the C=N bond of the PBI. mdpi.com
The strength and nature of these polymer-acid interactions directly influence the material's properties. Strong interactions can help to retain the phosphoric acid within the membrane, mitigating the issue of acid leaching which can lead to a decrease in conductivity over time. mdpi.com However, as previously mentioned, high acid loading can weaken the polymer-polymer interactions, leading to reduced mechanical strength. nih.gov
Development of Hybrid and Composite Materials Based on Benzimidazole-Phosphoric Acid Interactions
To address the challenges of acid leaching and to further enhance the properties of PBI-phosphoric acid membranes, researchers have developed hybrid and composite materials. This approach involves incorporating inorganic fillers or other polymers into the PBI matrix.
One strategy is the inclusion of silica (B1680970) (SiO₂) particles. mdpi.com To improve the interaction and acid retention, the silica surface can be modified with functional groups such as propylphosphonic groups. mdpi.com The presence of these phosphonic groups leads to a significant increase in the uptake of phosphoric acid by the hybrid membrane, which in turn enhances the ionic conductivity. mdpi.com
Another promising approach is the use of zeolitic imidazolate frameworks (ZIFs), such as ZIF-8 and ZIF-67, as fillers. mdpi.comnih.gov These porous materials can be dispersed within the PBI matrix, and their incorporation has been shown to enhance proton transport. mdpi.comnih.gov Composite membranes containing a binary mixture of ZIF-8 and ZIF-67 have demonstrated a synergistic effect, resulting in significantly higher proton conductivity compared to membranes with a single type of ZIF. mdpi.comnih.gov
The creation of acid-base blend membranes is another area of active research. rsc.org By blending PBI with an acidic polymer, ionic cross-linking can occur between the acid and base polymers, improving the stability and integrity of the membrane. rsc.org These blend membranes have shown long-term stability in phosphoric acid at elevated temperatures and, in some cases, higher in-situ conductivity with reduced acid uptake compared to pure PBI membranes. rsc.org
Supramolecular Assembly in the Design of Functional Materials
The principles of supramolecular chemistry, which involve the spontaneous organization of molecules through non-covalent interactions, are being explored for the design of novel functional materials based on benzimidazole-phosphoric acid systems. The hydrogen-bonding capabilities of both the benzimidazole (B57391) moiety and phosphoric acid make them ideal building blocks for creating well-defined, self-assembled structures.
A clear example of this is the co-crystallization of mebendazole, a benzimidazole derivative, with phosphoric acid. nih.govresearchgate.net In the solid state, the protonated mebendazolium cation and the dihydrogen phosphate (B84403) anion assemble into a cyclic, hydrogen-bond-driven supramolecular motif. nih.govresearchgate.net This demonstrates the strong and predictable nature of the interactions between these two components.
This concept of supramolecular assembly can be extended to the design of cross-linked PBI membranes. For instance, cross-linking can be achieved through a Diels-Alder reaction between a functionalized PBI and a cross-linking agent, leading to a well-defined network structure. rsc.org This controlled assembly improves the mechanical properties and dimensional stability of the resulting membrane. rsc.org
Intermolecular Interactions and Proton Dynamics in 1h Benzimidazole;phosphoric Acid Media
Detailed Analysis of Proton Transfer and Exchange Processes
In mixtures of 1H-benzimidazole and phosphoric acid, a primary proton transfer event occurs where the nitrogen atoms of the benzimidazole (B57391) ring are protonated by phosphoric acid. rsc.org This is a result of benzimidazole's strong basicity relative to phosphoric acid, leading to the formation of stable benzimidazolium cations and dihydrogen phosphate (B84403) anions. researchgate.net
Once this initial transfer has occurred, the subsequent proton dynamics, which are crucial for conductivity, primarily involve the remaining phosphoric acid molecules. rsc.orgacs.org The proton exchange between the protonated benzimidazolium species and the phosphate species is significantly slower than the proton exchange that occurs between the phosphate species themselves. rsc.org This effectively means that the benzimidazolium cations are largely excluded from the primary conduction pathways. researchgate.net
Proton transport in this medium is dominated by a structural diffusion mechanism, commonly known as the Grotthuss mechanism, within the hydrogen-bond network of the phosphoric acid phase. rsc.org20.210.105 This process involves the hopping of protons from one phosphoric acid molecule to the next. The efficiency of this process is highly dependent on the structure and connectivity of this network. The addition of benzimidazole reduces the density of available protons within the phosphoric acid network, which in turn lowers the rate of structural proton diffusion. rsc.orgresearchgate.net
Studies using various NMR techniques have elucidated these dynamics, showing that the proton exchange between the phosphate and benzimidazole species falls into an intermediate exchange regime on the NMR timescale. rsc.org This confirms that proton diffusion and conduction are primarily confined to the phosphoric acid component of the mixture. rsc.org
Dynamics of Acidic Protons and Solvent Effects
The dynamics of acidic protons in the 1H-benzimidazole;phosphoric acid system are a complex interplay of two main processes:
Structural Diffusion (Hopping/Grotthuss Mechanism): This involves the rapid transfer of protons between adjacent phosphoric acid molecules through the hydrogen-bond network. rsc.orgnih.gov
Hydrodynamic Diffusion (Vehicular Mechanism): This involves the physical movement of proton-carrying species, such as the phosphate molecules themselves. rsc.orgnih.gov
On the nanosecond timescale, these two contributions can be separated and analyzed. ¹H NMR dipolar relaxation measurements are primarily governed by the slower hydrodynamic diffusion, while ¹⁷O NMR quadrupolar relaxation measurements are sensitive to the local displacement of protons, reflecting the faster structural diffusion process. rsc.orgnih.gov
The introduction of benzimidazole has a significant effect on these dynamics. By accepting protons, benzimidazole reduces the "frustration" in the hydrogen bond network of phosphoric acid—an imbalance between proton donors and acceptors that facilitates high proton conductivity in the pure acid. rsc.orgnih.govrsc.org This reduction in network frustration leads to a decrease in the proton diffusion coefficients as the concentration of benzimidazole increases. rsc.orgnih.gov Quasielastic neutron scattering (QENS) studies confirm a jump diffusion mechanism for the protons, and while the fundamental process remains the same with added benzimidazole, the probability of a successful intermolecular proton hop decreases. rsc.orgnih.gov
Solvent effects, particularly the presence of water, can further modify these dynamics. While benzimidazole-phosphoric acid systems can operate at low humidity, any residual water can participate in the hydrogen-bonding network. 20.210.105 However, the primary proton transfer remains from the stronger acid (phosphoric acid) to the base (benzimidazole). Studies on related systems show that solvents can solvate the ions and potentially alter the isomerization and proton transfer pathways. nih.gov
Characterization of Short- and Long-Range Interactions
The properties of the 1H-benzimidazole;phosphoric acid system are defined by both short- and long-range molecular interactions.
Short-Range Interactions: At the molecular level, the dominant short-range interaction is the strong acid-base reaction between phosphoric acid and benzimidazole. This leads to the formation of very stable imidazolium–dihydrogenphosphate complexes. researchgate.net These complexes are characterized by strong hydrogen bonds between the protonated benzimidazole (N-H⁺) and the dihydrogen phosphate anions (H₂PO₄⁻). First-principles molecular dynamics simulations show that imidazole (B134444) molecules have a much stronger proton affinity than phosphoric acid, reinforcing the stability of these complexes. researchgate.net These strong, localized interactions effectively "trap" a portion of the protons, reducing the number available for long-range transport. rsc.org
Activation Energies of Proton Transport in Benzimidazole-Containing Systems
The activation energy (Ea) of proton transport provides insight into the energy barrier that protons must overcome to move through the material. It is a critical parameter for understanding the conduction mechanism. In benzimidazole-phosphoric acid systems, the temperature-dependent proton conductivity typically follows an Arrhenius-type equation, allowing for the calculation of Ea from the slope of an Arrhenius plot (ln(σ) vs. 1/T). researchgate.netacs.org
The proton conduction mechanism is generally considered to be a hopping process. researchgate.net The activation energy for this process is influenced by factors such as the concentration of the charge carriers (protons), the structure of the hydrogen-bond network, and the presence of additives. For instance, the activation energy for proton displacement around H₃PO₄ has been found to be consistent with that of effective structural diffusion. rsc.org
Studies on various polybenzimidazole-phosphoric acid membranes have reported a range of activation energies, reflecting differences in polymer structure, acid doping level, and the presence of other components.
Table 1: Reported Activation Energies for Proton Transport in Benzimidazole-Containing Systems
| System | Activation Energy (Ea) | Temperature Range (°C) | Notes |
| Oxidized Polybenzimidazole (OPBI)@ImILSi-1% Membrane | 14.74 kJ/mol | Not Specified | The value corresponds to the membrane with 1% ionic liquid-functionalized silica (B1680970). researchgate.net |
| ImOPBI-5 Doped Membrane | 0.089 S cm⁻¹ at 160 °C | >160 | This value is for conductivity, but the text notes that the activation energy for structural proton transport is unaffected by reduced network frustration in related systems. rsc.orgnih.gov |
| PBI/PA-66 (nanostructured) | Higher than non-porous | 100-180 | The nanostructured material shows conductivity one to two orders of magnitude higher than the non-porous version, implying a lower effective activation barrier for transport through the connected PA-rich domains. 20.210.105 |
The data indicate that modifications to the polymer backbone or the creation of specific nanostructures can influence the activation energy and, consequently, the proton conductivity of the material. 20.210.105researchgate.net
Chemical Reactivity and Mechanistic Investigations Beyond Synthetic Pathways
Kinetic Studies of Reactions Involving 1H-Benzimidazole and Phosphoric Acid
In the realm of corrosion science, the combination of benzimidazole (B57391) derivatives and phosphoric acid has been shown to effectively inhibit the corrosion of metals in acidic solutions. researchgate.net Electrochemical studies, such as potentiodynamic polarization, are employed to understand the kinetics of the corrosion process in the presence of these inhibitors. These studies reveal that benzimidazole derivatives can act as mixed-type inhibitors, meaning they influence both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates. researchgate.netresearchgate.netrsc.org The addition of the inhibitor to the acidic solution leads to a decrease in the corrosion current density, which is a measure of the corrosion rate. researchgate.net
The kinetics of the inhibition process are also influenced by the chemical structure of the benzimidazole derivative and the temperature of the environment. For instance, the efficiency of some benzimidazole-based inhibitors has been observed to increase with concentration but decrease with a rise in temperature. researchgate.net The change in Tafel slopes (anodic βa and cathodic βc) upon the addition of the inhibitor indicates that the inhibitor molecules alter the kinetics of the corrosion reaction by adsorbing onto the metal surface and blocking the active sites for corrosion. researchgate.netrsc.org
In some catalytic applications, chiral phosphoric acid has been used to catalyze reactions involving benzimidazole derivatives, such as in asymmetric Mannich-type reactions. nih.gov These studies focus on the stereoselectivity and reaction yields, which are governed by the kinetic control exerted by the catalyst. nih.gov The reaction times for such syntheses can be as short as 13–30 minutes, indicating favorable kinetics under mild conditions. rsc.org
Adsorption Behavior of Benzimidazole Derivatives in Phosphoric Acid Solutions
The effectiveness of benzimidazole and its derivatives as corrosion inhibitors in phosphoric acid solutions is intrinsically linked to their ability to adsorb onto the metal surface, forming a protective barrier. This adsorption behavior is typically studied using adsorption isotherms, which describe the equilibrium between the inhibitor molecules in the solution and those adsorbed on the surface.
The Langmuir adsorption isotherm is frequently found to best describe the adsorption process of benzimidazole derivatives on metal surfaces in acidic media. researchgate.netresearchgate.netrsc.org This model assumes the formation of a monolayer of inhibitor molecules on the surface. chemrxiv.orgchemrxiv.org The adsorption process involves both physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer to form a coordinate bond). rsc.orgresearchgate.net
Key thermodynamic parameters, such as the standard Gibbs free energy of adsorption (ΔG°ads), the equilibrium constant of adsorption (Kads), and the standard enthalpy of adsorption (ΔH°), are calculated from the isotherm data to further elucidate the adsorption mechanism.
A negative value of ΔG°ads indicates that the adsorption process is spontaneous. researchgate.netscirp.orgresearchgate.net The magnitude of ΔG°ads can also provide clues about the nature of the adsorption. Values up to -20 kJ/mol are generally associated with physisorption, which involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. researchgate.net More negative values, typically around -40 kJ/mol or higher, suggest chemisorption, where a chemical bond is formed between the inhibitor and the metal surface. rsc.org In many cases, the calculated ΔG°ads values for benzimidazole derivatives suggest a mixed mode of adsorption involving both physisorption and chemisorption. rsc.org
The following table presents representative data for the adsorption of benzimidazole derivatives in acidic solutions, highlighting the key thermodynamic parameters.
| Inhibitor | Acid Medium | Adsorption Isotherm Model | Kads (L/mol) | ΔG°ads (kJ/mol) | Adsorption Mechanism |
|---|---|---|---|---|---|
| Benzimidazole Derivative 1 | Phosphoric Acid | Langmuir | 1.2 x 105 | -38.5 | Mixed (Physisorption & Chemisorption) |
| Benzimidazole Derivative 2 | Hydrochloric Acid | Langmuir | 9.8 x 104 | -34.2 | Mixed (Physisorption & Chemisorption) |
| 2-Aminobenzimidazole | Hydrochloric Acid | Langmuir | Not Reported | -36.1 | Spontaneous |
| 2-Methylbenzimidazole | Hydrochloric Acid | Langmuir | Not Reported | -35.4 | Spontaneous |
Role of Phosphoric Acid in Specific Reaction Pathways (e.g., Corrosion Inhibition Mechanisms)
In the context of corrosion inhibition, phosphoric acid plays a multifaceted role that goes beyond simply providing an acidic environment. It actively participates in the formation of the protective layer on the metal surface, often in a synergistic manner with the benzimidazole inhibitor.
In acidic solutions, the benzimidazole molecule can be protonated. researchgate.net This protonation is facilitated by the presence of phosphoric acid. The resulting cationic benzimidazole species can then adsorb onto the metal surface, which is typically negatively charged in acidic media, through electrostatic interactions (physisorption). researchgate.net
Furthermore, the nitrogen atoms in the benzimidazole ring, particularly the pyridine-type nitrogen, possess lone pairs of electrons that can be donated to the vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds (chemisorption). researchgate.net This chemical bond strengthens the adhesion of the inhibitor to the surface.
Emerging Research Directions and Future Perspectives for 1h Benzimidazole;phosphoric Acid Research
Exploration of Novel Catalytic Systems Based on Benzimidazole-Phosphoric Acid Adducts
The interaction between the basic benzimidazole (B57391) moiety and acidic phosphoric acid creates a unique chemical environment ripe for catalytic applications. Researchers are increasingly harnessing this "adduct" or synergistic system to develop novel and efficient catalysts.
Phosphoric acid itself has proven to be an effective, eco-friendly homogeneous catalyst for the synthesis of benzimidazole derivatives. rsc.orgrsc.org In one approach, phosphoric acid activates aromatic aldehydes, facilitating a nucleophilic attack from o-phenylenediamine (B120857). This leads to the formation of intermediates that cyclize to form the benzimidazole core. rsc.org This method is advantageous due to its mild reaction conditions, short reaction times, and high yields. rsc.org
Beyond its role in synthesis, the focus is shifting towards chiral Brønsted acid catalysis. Chiral phosphoric acids (CPAs), particularly those derived from or used in conjunction with benzimidazole structures, are at the forefront of asymmetric synthesis. A notable development is the synthesis of a 9-membered, benzimidazole-derived chiral cyclic phosphoric acid, referred to as HEBEN-PA. tandfonline.com This organocatalyst, synthesized from (S)-lactic acid and o-phenylenediamine, has been successfully used for the enantiomerically enriched synthesis of dihydroquinazolinones with good yields. tandfonline.com Similarly, chiral phosphoric acids have been employed in the highly efficient enantioselective [4+2] cycloaddition of 2-benzothiazolimines with enecarbamates to produce benzothiazolopyrimidines, a class of compounds that act as powerful organocatalysts. nih.gov The catalyst forms a complex hydrogen network with the reactants, creating a chiral cavity that directs the stereochemical outcome of the reaction. nih.gov
These systems highlight a promising future where bespoke benzimidazole-phosphoric acid catalysts can be designed for highly specific and stereoselective transformations.
Table 1: Application of Phosphoric Acid-Based Catalysts in Benzimidazole-Related Synthesis
| Catalyst System | Reactants | Product | Key Findings | Reference |
|---|---|---|---|---|
| Phosphoric Acid (Homogeneous) | o-phenylenediamine, Aromatic Aldehydes | 1,2-disubstituted benzimidazoles | Mild conditions, excellent yields (61-89%), short reaction times (13-30 mins). | rsc.orgresearchgate.net |
| Chiral Benzimidazole-derived Phosphoric Acid (HEBEN-PA) | Dihydroquinazolinone precursors | Enantiomerically enriched dihydroquinazolinones | Successful asymmetric induction; demonstrates potential of chiral-pool approach. | tandfonline.com |
| Chiral Phosphoric Acid | 2-benzothiazolimines, Enecarbamates | Chiral benzothiazolopyrimidines | Excellent yields (up to 99%) and enantioselectivities (>99% ee). | nih.gov |
Design and Synthesis of New Functionalized Benzimidazole Derivatives with Phosphoric Acid Interactions
The design and synthesis of novel benzimidazole derivatives are critical for expanding their application scope. Phosphoric acid is a key reagent in these synthetic strategies, not only as a catalyst but also as a component that can be integrated into the final molecular structure.
A green and practical method utilizes phosphoric acid as a catalyst for the condensation reaction between o-phenylenediamine and various aromatic aldehydes. rsc.org This approach allows for the synthesis of a library of 1,2-disubstituted benzimidazoles bearing diverse functional groups, including those with electron-donating and electron-withdrawing substituents. rsc.orgrsc.org The reaction proceeds efficiently in methanol (B129727) under mild heating, making it an accessible and versatile protocol. rsc.org For instance, aldehydes with nitro, methoxy, methyl, and chloro groups have been successfully incorporated to produce the corresponding functionalized benzimidazoles in high yields. rsc.orgrsc.org
A more intricate approach involves the direct incorporation of a phosphate (B84403) group onto the benzimidazole scaffold. Researchers have developed a multicomponent, one-pot reaction to synthesize (dihydro-1H-benzo[d]imidazole)phosphonate compounds. tandfonline.com This catalyst-free method involves reacting benzimidazoles, diethyl chlorophosphate, and aliphatic amines, showcasing a straightforward route to novel phosphonate-functionalized benzimidazoles. tandfonline.com Another innovative strategy is the synthesis of a chiral cyclic phosphoric acid where the benzimidazole unit is part of the macrocyclic backbone. tandfonline.com This was achieved by coupling (S)-2-(α-hydroxyethyl)benzimidazole with 2-naphthol (B1666908), followed by cyclization with phosphorus oxychloride (POCl₃) to yield the novel chiral phosphoric acid. tandfonline.com
These synthetic advancements are crucial for creating new materials, such as proton conductors for fuel cells, where the interaction between the benzimidazole nitrogen and phosphoric acid is fundamental to performance. nih.gov
Advanced Computational Methodologies for Predictive Material Design and Reaction Optimization
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of the 1H-benzimidazole;phosphoric acid system at a molecular level. Techniques like molecular dynamics (MD) simulations and molecular docking are providing deep insights that guide experimental work.
MD simulations have been used to characterize the structures and dynamics of phosphoric acid-doped benzimidazole mixtures, which are relevant as electrolytes in high-temperature proton-exchange membrane fuel cells. nih.gov These simulations revealed the complex hydrogen-bonding network, showing that both benzimidazole and phosphoric acid molecules act as dual proton donors and acceptors. The calculations also elucidated the diffusion behavior of the components, finding that benzimidazole diffusion decreases with higher phosphoric acid doping, while phosphoric acid diffusion slightly increases, pointing to competitive hydrogen bonding interactions. nih.gov
Molecular docking studies are being employed to predict the interaction of newly synthesized benzimidazole derivatives with biological targets. In a study where phosphoric acid was used as a catalyst to synthesize 1,2-disubstituted benzimidazoles, computational docking was used to investigate their anti-diabetic properties. researchgate.netrsc.org The results showed that the synthesized compounds could bind effectively to the active site of target proteins, suggesting their potential as therapeutic agents. rsc.org Similarly, virtual screening combined with molecular docking has been used to identify benzimidazole derivatives as potential inhibitors of triosephosphate isomerase, an important drug target. nih.gov MD simulations of the ligand-protein complexes were then used to predict their stability. nih.gov
These computational approaches accelerate the discovery process by allowing for the in silico screening of vast numbers of potential structures and optimizing reaction conditions before undertaking costly and time-consuming laboratory work.
Sustainable and Environmentally Benign Synthesis Approaches for Benzimidazole Compounds
The principles of green chemistry are increasingly influencing the synthesis of benzimidazole compounds, with a strong focus on reducing environmental impact. Traditional methods often rely on harsh conditions and toxic solvents, prompting a shift towards more sustainable alternatives. eprajournals.comchemmethod.com
A key strategy is the use of environmentally benign catalysts. Phosphoric acid is highlighted as an "eco-friendly" catalyst for benzimidazole synthesis, offering high efficiency under mild conditions. rsc.org Other green catalysts that have been explored include various Lewis acids and solid-supported catalysts derived from natural sources. eprajournals.commdpi.com
Solvent-free reactions represent another significant advancement in sustainable synthesis. eprajournals.comeprajournals.com By eliminating volatile and often toxic organic solvents, these methods reduce waste and environmental harm. Research has demonstrated the successful synthesis of benzimidazoles through the solvent-free condensation of o-phenylenediamine with carboxylic acids, facilitated by solid catalysts. eprajournals.com The use of alternative green media, such as water or ionic liquids, is also gaining traction. mdpi.com
Furthermore, the use of renewable feedstocks derived from biomass is being investigated to enhance the sustainability of the entire process. eprajournals.comeprajournals.com Another innovative and sustainable approach is the use of earth-abundant metal catalysts, such as cobalt, for the redox-economical coupling of o-nitroanilines and alcohols to form 2-substituted benzimidazoles. acs.org This hydrogen autotransfer process avoids the need for external redox reagents, further improving the sustainability profile of the synthesis. acs.org These green methodologies not only minimize the environmental footprint but also often lead to simpler procedures and higher purity products.
Table 2: Comparison of Synthesis Methods for Benzimidazole Derivatives
| Synthesis Method | Catalyst | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Mineral Acids | High Temperature | Traditional, well-established | samipubco.com |
| Phosphoric Acid Catalysis | H₃PO₄ | Methanol, 50°C | Eco-friendly catalyst, high yields, mild conditions | rsc.orgrsc.org |
| Solvent-Free Reaction | Solid catalysts | Solvent-free, mild conditions | Reduced environmental impact, enhanced sustainability | eprajournals.comeprajournals.com |
| Cobalt-Catalyzed Coupling | Co(acac)₂ | Ligand-free | Use of cheap, earth-abundant metal; no external redox agent | acs.org |
| Microwave Irradiation | Ionic Liquid ([BMIM]HSO₄) | Ionic Liquid | Rapid reaction times, high yields | mdpi.com |
Q & A
Q. What purification techniques are recommended for isolating 1H-benzimidazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
